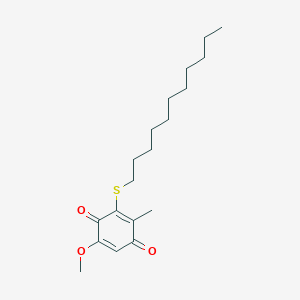
Tris(3-fluorophenyl)(phenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-fluorophenyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three 3-fluorophenyl groups and one phenyl group. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, catalysis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(3-fluorophenyl)(phenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions . The general reaction scheme is as follows:
R-Sn(3-C6H4F)3+R’-X→R-R’+Sn(3-C6H4F)3X
where R represents the phenyl group, and X represents a halide or pseudohalide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halides or pseudohalides as reactants, with palladium catalysts facilitating the reaction.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reactants used.
Applications De Recherche Scientifique
Tris(3-fluorophenyl)(phenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the Stille coupling reaction.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tris(3-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The presence of fluorine atoms enhances its reactivity and selectivity in certain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin chloride: An organotin compound with three methyl groups bonded to tin.
Tributyltin hydride: An organotin hydride used as a source of hydride radicals in organic reactions.
Triphenyltin chloride: An organotin compound with three phenyl groups bonded to tin.
Uniqueness
Tris(3-fluorophenyl)(phenyl)stannane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly useful in specific catalytic and synthetic applications .
Propriétés
Numéro CAS |
62942-28-3 |
|---|---|
Formule moléculaire |
C24H17F3Sn |
Poids moléculaire |
481.1 g/mol |
Nom IUPAC |
tris(3-fluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*1-2,4-5H;1-5H; |
Clé InChI |
GJIMTINEPFQINH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)

![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)





